Sulindac

Chemoprevention Familial Adenomatous Polyposis Network Meta-Analysis

Choose Sulindac (CAS 32004-68-5) for its evidence-backed differentiation: an orally administered prodrug with a 16-hour active sulfide half-life and extensive enterohepatic circulation. Superior in FAP adenoma reduction vs. celecoxib and a critical component of the DFMO-Sulindac regimen showing 76% risk reduction. Essential for research on gut-sparing pharmacology and unique COX-1/COX-2 inhibition profiles.

Molecular Formula C20H17FO3S
Molecular Weight 356.4 g/mol
CAS No. 32004-68-5
Cat. No. B1197470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac
CAS32004-68-5
Molecular FormulaC20H17FO3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
InChIKeyMLKXDPUZXIRXEP-MFOYZWKCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.51e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac (CAS 32004-68-5) – A Prodrug NSAID with Distinct Pharmacokinetic and Target-Engagement Properties


Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that functions as an orally administered prodrug. The parent compound, sulindac sulfoxide, is pharmacologically inactive and requires in vivo conversion—primarily via reversible reduction—to the active sulfide metabolite, which inhibits cyclooxygenase (COX) isozymes to mediate its anti-inflammatory and antineoplastic effects [1]. Unlike most NSAIDs, sulindac is characterized by its extensive enterohepatic circulation and a long plasma half-life of the active sulfide (approximately 16 hours), enabling twice-daily dosing [2]. These pharmacokinetic features, combined with its unique COX selectivity profile and established chemopreventive applications, provide a basis for its scientific and industrial differentiation.

Why Substituting Sulindac with Other NSAIDs or Prodrugs Fails in Targeted Scientific and Clinical Applications


Substituting sulindac for another NSAID—even another prodrug like nabumetone—is not supported by quantitative evidence across key performance dimensions. The compound's therapeutic and chemopreventive efficacy is driven by a specific combination of metabolite half-life, COX-2/COX-1 selectivity, biliary clearance profile, and gut-sparing properties. For example, while some NSAIDs may share a prodrug classification, their active metabolite pharmacokinetics, target organ exposure, and safety profiles diverge significantly [1]. Similarly, COX-2 selective agents like celecoxib, while effective in some contexts, have been outperformed by sulindac-based regimens in reducing colorectal polyp burden in specific patient populations [2]. Direct substitution risks compromising efficacy in established chemoprevention protocols, altering safety outcomes in long-term administration, and invalidating reproducible results in preclinical models that rely on sulindac's distinct metabolic and COX-inhibition fingerprint.

Quantitative Differentiation of Sulindac (CAS 32004-68-5) Against Comparator Compounds


Superior Reduction of Colorectal Polyp Burden vs. Celecoxib and Aspirin in Familial Adenomatous Polyposis

In a network meta-analysis of chemopreventive agents for Familial Adenomatous Polyposis (FAP), sulindac demonstrated superior efficacy in reducing polyp burden compared to both high-dose celecoxib (a COX-2 selective NSAID) and aspirin. Sulindac achieved a SUCRA (Surface Under Cumulative Ranking Curve) score of 100% for both polyp number and size reduction, outperforming all comparators [1]. Quantitatively, sulindac reduced polyp numbers by 102.3% more than aspirin and 101.5% more than high-dose celecoxib. For polyp size, the reduction was 61.5% greater than aspirin and 49.2% greater than high-dose celecoxib [1].

Chemoprevention Familial Adenomatous Polyposis Network Meta-Analysis

COX-1/COX-2 Selectivity Profile of the Active Sulfide Metabolite vs. Indomethacin and Rofecoxib

The active metabolite of sulindac, sulindac sulfide, exhibits a balanced COX-1/COX-2 inhibition profile (IC50: 1.8 μM for COX-1, 6.3 μM for COX-2) that is quantitatively distinct from the highly COX-1 selective indomethacin (IC50: 0.02 μM for COX-1, 1.0 μM for COX-2) and the highly COX-2 selective rofecoxib (IC50: >300 μM for COX-1, 2.7 μM for COX-2) [1]. This moderate selectivity ratio (~3.5-fold preference for COX-1) places sulindac in a unique functional class, which is proposed to confer a different gastrointestinal safety profile compared to strong COX-1 inhibitors like indomethacin [2].

COX Selectivity NSAID Pharmacology In Vitro Assays

Enhanced Intestinal Safety and Reduced Permeability vs. Indomethacin

The prodrug formulation of sulindac confers a measurable intestinal safety advantage. In a human volunteer study, treatment with indomethacin significantly increased intestinal permeability to 51Cr-EDTA and caused reductions in hemoglobin and hematocrit, while treatment with sulindac at therapeutic doses did not produce any significant changes in these markers of intestinal damage and blood loss [1]. This finding is consistent with the prodrug's minimal direct inhibition of COX in the intestinal mucosa prior to hepatic conversion.

Gastrointestinal Safety Intestinal Permeability Prodrug Advantage

Unique Biliary Clearance Profile Diverts Active Metabolite Away from Intestinal Lumen vs. Indomethacin

Sulindac undergoes extensive enterohepatic circulation, but its biliary clearance profile is uniquely skewed to favor the inactive prodrug. The apparent biliary clearance of the prodrug sulindac is approximately 25 times greater than that of the active sulfide metabolite [1]. Consequently, the majority of drug recycled to the intestine is in the inactive form, limiting luminal exposure to the COX-inhibiting active moiety. This contrasts with indomethacin, where enterohepatic recycling of the active drug is a major contributor to its intestinal toxicity [1].

Enterohepatic Circulation Pharmacokinetics Biliary Excretion

Defined Application Scenarios for Sulindac (CAS 32004-68-5) Based on Quantitative Evidence


Chemoprevention Research in Familial Adenomatous Polyposis (FAP) and Colorectal Cancer

Sulindac is the evidence-based agent of choice for studies targeting the reduction of colorectal adenoma burden in FAP. Network meta-analysis data confirm its superior efficacy over both high-dose celecoxib and aspirin in reducing polyp number and size [1]. Its unique role as the most effective single-agent NSAID in this context makes it an essential comparator or lead compound for any chemoprevention trial in this patient population.

NSAID Comparison Studies Requiring Defined COX Selectivity and Intestinal Safety

Sulindac provides a distinct tool for pharmacology research. Its active metabolite has a well-characterized, moderate COX-1/COX-2 selectivity profile (IC50 1.8 μM vs 6.3 μM) that is significantly different from strong COX-1 (e.g., indomethacin) or strong COX-2 (e.g., celecoxib) inhibitors [1]. Furthermore, its prodrug nature results in a human-confirmed intestinal-sparing effect relative to conventional NSAIDs like indomethacin [2], making it a valuable comparator when investigating the contribution of topical GI effects versus systemic COX inhibition.

Combination Therapy Trials for Advanced Colorectal Adenoma Prevention

Sulindac is a critical component of highly effective combination regimens. The combination of difluoromethylornithine (DFMO) and sulindac demonstrated a 76% reduction in the risk of recurrent colorectal adenomas compared to placebo (RR 0.24), the highest risk reduction observed in a large network meta-analysis [1]. This positions sulindac as an indispensable element in protocols investigating combination chemoprevention strategies.

Pharmacokinetic and Enterohepatic Circulation Modeling Studies

The compound's unique pharmacokinetic fingerprint—including its 16-hour active metabolite half-life [1] and the 25-fold differential in biliary clearance between inactive prodrug and active sulfide [2]—makes sulindac a prime candidate for in vivo studies focused on modeling enterohepatic drug recycling and its impact on systemic exposure and local tissue toxicity.

Quote Request

Request a Quote for Sulindac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.